molecular formula C20H15N3O2 B5753054 2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide

2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide

Cat. No. B5753054
M. Wt: 329.4 g/mol
InChI Key: KFLKCCLSDIKUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide, also known as GW 501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, its use in human medicine was later abandoned due to safety concerns. Today, GW 501516 is mainly used in scientific research to study its biochemical and physiological effects.

Mechanism of Action

2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide 501516 works by binding to and activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and cell differentiation. When activated, PPARδ forms a heterodimer with another nuclear receptor called retinoid X receptor (RXR) and binds to specific DNA sequences called PPAR response elements (PPREs) in the promoter regions of target genes. This leads to the recruitment of coactivators and the initiation of transcription, ultimately resulting in changes in gene expression.
Biochemical and Physiological Effects:
2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide 501516 has been shown to have several biochemical and physiological effects, including:
- Increased endurance and exercise capacity
- Improved lipid and glucose metabolism
- Increased expression of genes involved in energy metabolism and muscle fiber type switching
- Reduced inflammation and oxidative stress
- Improved cardiac function and vascular health

Advantages and Limitations for Lab Experiments

2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide 501516 has several advantages and limitations for lab experiments. Some of the advantages include:
- It is a potent and selective PPARδ agonist with a well-defined mechanism of action
- It has been extensively studied in animal models and has a good safety profile
- It can be administered orally, making it easy to use in experiments
Some of the limitations include:
- Its use in human medicine has been abandoned due to safety concerns, which may limit its translational potential
- Its effects may vary depending on the species and strain of the animal used, which may complicate data interpretation
- Its long-term effects on health and performance are still unclear

Future Directions

There are several future directions for research on 2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide 501516, including:
- Investigating its potential as a treatment for metabolic and cardiovascular diseases, such as type 2 diabetes and atherosclerosis
- Studying its effects on muscle wasting and cachexia in cancer patients
- Exploring its potential as a performance-enhancing drug in human athletes, despite the safety concerns
- Developing more potent and selective PPARδ agonists with fewer side effects and better translational potential.

Synthesis Methods

The synthesis of 2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide 501516 involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The process typically starts with the reaction of 2-furylboronic acid with 2-bromo-5-methylpyridine to form the corresponding boronic ester. The ester is then subjected to a Suzuki-Miyaura coupling reaction with 4-chloroquinoline-3-carbaldehyde to produce the key intermediate. The final step involves the coupling of the intermediate with a suitable amine, such as 3-aminopyridine, to yield 2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide 501516.

Scientific Research Applications

2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide 501516 has been extensively studied in scientific research, particularly in the field of sports medicine and exercise physiology. It has been shown to increase endurance and improve athletic performance in animal models. It works by activating PPARδ, which in turn stimulates the expression of genes involved in energy metabolism and muscle fiber type switching. This leads to an increase in the number of slow-twitch muscle fibers, which are more resistant to fatigue and can sustain prolonged exercise.

properties

IUPAC Name

2-(5-methylfuran-2-yl)-N-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c1-13-8-9-19(25-13)18-11-16(15-6-2-3-7-17(15)23-18)20(24)22-14-5-4-10-21-12-14/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLKCCLSDIKUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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